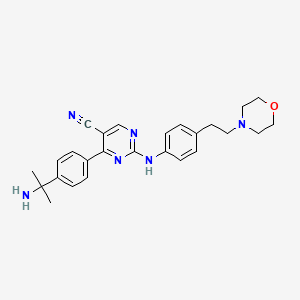

JNJ-40411813

Vue d'ensemble

Description

Applications De Recherche Scientifique

JNJ-40411813 has several scientific research applications, including:

Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .

Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.

Neurotransmitter Modulation: this compound modulates the release of glutamate, an important neurotransmitter in the brain.

Mécanisme D'action

Target of Action

JNJ-40411813, also known as ADX-71149, is a selective positive allosteric modulator of the metabotropic Glutamate 2 receptor (mGlu2R) . The mGlu2 receptor is a type of glutamate receptor that plays a key role in the central nervous system .

Mode of Action

As a positive allosteric modulator, this compound enhances the response of the mGlu2 receptor to glutamate, the primary excitatory neurotransmitter in the brain . When activated, the mGlu2 receptor decreases the release of glutamate, helping to maintain neurotransmitter balance . In the presence of agonist-induced activation, positive allosteric modulation of mGlu2 receptors by this compound could result in the normalization of the excessive glutamate release seen during certain neurological conditions .

Biochemical Pathways

The mGlu2 receptor is part of the glutamatergic system, which is involved in most aspects of normal brain function, including cognition, memory, and learning . Modulation of this system by this compound can influence these processes.

Pharmacokinetics

This compound has been shown to have oral bioactivity and can penetrate the blood-brain barrier . In fed rats, this compound (10 mg/kg p.o.) was rapidly absorbed (Cmax 938 ng/mL at 0.5 h) with an absolute oral bioavailability of 31% . These properties suggest that this compound can reach its target in the brain effectively when administered orally.

Result of Action

The modulation of the mGlu2 receptor by this compound has potential therapeutic benefits in treating psychiatric disorders like schizophrenia and anxiety . In animal models, this compound has been observed to suppress REM sleep and promote and consolidate deep sleep .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as the presence of other drugs. For instance, a highly synergistic anti-epileptic effect was observed when this compound was administered together with levetiracetam, a common anti-epileptic drug . .

Analyse Biochimique

Biochemical Properties

JNJ-40411813 acts as a positive allosteric modulator (PAM) at the cloned metabotropic glutamate type 2 (mGlu2) receptor . It has been shown to interact with the mGlu2 receptor, modulating its activity . The nature of these interactions involves the compound binding to the receptor, enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function by modulating the activity of the mGlu2 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a positive allosteric modulator of the mGlu2 receptor . When activated, the mGlu2 receptor decreases the release of glutamate, helping to maintain neurotransmitter balance . In the presence of agonist-induced activation, positive allosteric modulation of mGlu2 receptors by this compound could result in the normalization of the excessive glutamate release seen during a seizure .

Temporal Effects in Laboratory Settings

This compound has been observed to have temporal effects in laboratory settings. It has been shown to dose-dependently suppress REM sleep and promote and consolidate deep sleep

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. It is known that the compound interacts with the mGlu2 receptor, which plays a key role in the glutamate neurotransmitter system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not clearly defined in the available literature. It is known that the compound interacts with the mGlu2 receptor, which is widely distributed in the brain .

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the available literature. Given its role as a modulator of the mGlu2 receptor, it is likely that it localizes to areas of the cell where this receptor is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

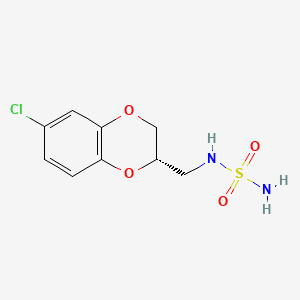

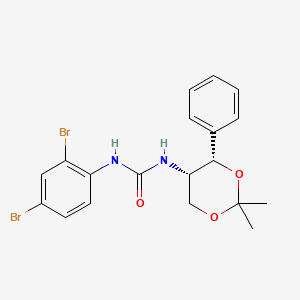

La synthèse de JNJ-40411813 implique la formation d'une structure de 1-butyl-3-chloro-4-(4-phénylpiperidin-1-yl)-1,2-dihydropyridin-2-one. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé en faisant réagir un groupe phényle avec un squelette pipéridine.

Chloration et butylation : Le composé subit une chloration et une butylation pour introduire les groupes chlore et butyle à des positions spécifiques sur le cycle.

Cyclisation : La dernière étape implique une cyclisation pour former la structure dihydropyridinone.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées. La synthèse du composé implique probablement des techniques de synthèse organique standard, notamment l'utilisation de solvants, de catalyseurs et de conditions de réaction appropriés pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

JNJ-40411813 subit principalement les types de réactions suivants :

Réactions de substitution : Le composé peut subir des réactions de substitution, en particulier aux groupes chlore et butyle.

Oxydation et réduction : Le composé peut également participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent :

Solvants : Le diméthylsulfoxyde (DMSO) est couramment utilisé comme solvant.

Catalyseurs : Divers catalyseurs peuvent être utilisés pour faciliter les réactions, en fonction de la voie de synthèse spécifique.

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est le composé final lui-même, qui est une structure de 1-butyl-3-chloro-4-(4-phénylpiperidin-1-yl)-1,2-dihydropyridin-2-one .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Troubles psychiatriques : Il est étudié pour son potentiel à traiter la schizophrénie et la dépression anxieuse. .

Épilepsie : Le composé est également étudié pour son utilisation potentielle dans le traitement de l'épilepsie.

Modulation des neurotransmetteurs : this compound module la libération du glutamate, un neurotransmetteur important dans le cerveau.

Mécanisme d'action

This compound exerce ses effets en agissant comme un modulateur allostérique positif du récepteur métabotropique du glutamate 2 (mGlu2). Ce récepteur joue un rôle clé dans la régulation de la libération du glutamate dans le cerveau. En améliorant l'activité de mGlu2, this compound contribue à normaliser la libération excessive de glutamate, qui est souvent associée à des troubles neurologiques tels que la schizophrénie et l'épilepsie .

Comparaison Avec Des Composés Similaires

Composés similaires

Biphenylindanone A : Un autre composé qui module les récepteurs mGlu2.

Eglumegad : Un composé ayant des applications similaires dans le traitement des troubles psychiatriques.

LY-404,039 : Un autre modulateur du récepteur mGlu2 avec des applications thérapeutiques potentielles.

Unicité

Sa capacité à pénétrer la barrière hémato-encéphalique et sa bioactivité orale renforcent encore son potentiel thérapeutique .

Propriétés

IUPAC Name |

1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOGJHCDLQSAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032323 | |

| Record name | ADX-71149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127498-03-6 | |

| Record name | JNJ-40411813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40411813 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADX-71149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-40411813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

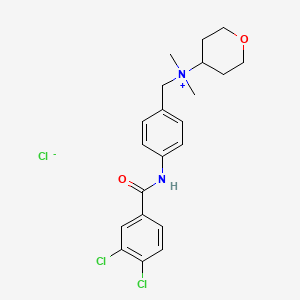

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)

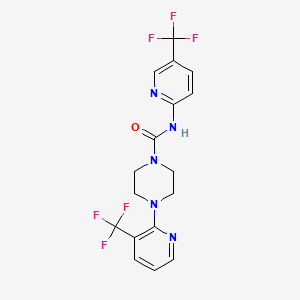

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)

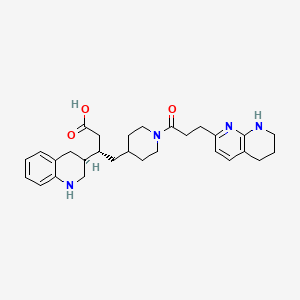

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)